molecular formula C11H8Cl3N3O B11816549 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone

1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B11816549
M. Wt: 304.6 g/mol
InChI Key: HFBSYEGBPKILNW-UHFFFAOYSA-N
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Description

1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone ( 1000572-05-3) is a chemical compound with the molecular formula C 11 H 8 Cl 3 N 3 O and a molecular weight of 304.56 g/mol . This triazole-based intermediate is of significant interest in advanced organic synthesis and medicinal chemistry research. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their diverse biological activities. Research indicates that similar heterocyclic structures, particularly those incorporating substituted phenyl rings like the 2,4,6-trichlorophenyl group, demonstrate potential in agrochemical and pharmaceutical development . For instance, structurally related 1,2,4-triazole derivatives are known to be utilized in the development of fungicidal compositions, showcasing the pharmacophoric value of this heterocyclic system . Furthermore, heterocycles containing the 1,2,4-triazole moiety have been reported in scientific literature to possess a range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities, making them a privileged structure in drug discovery campaigns . This product is provided for research purposes only and is a valuable building block for researchers synthesizing novel compounds for biological evaluation, method development, and structure-activity relationship (SAR) studies. Intended Use: This product is For Research Use Only (RUO) and is intended for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Storage: Please refer to the associated Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures.

Properties

Molecular Formula

C11H8Cl3N3O

Molecular Weight

304.6 g/mol

IUPAC Name

1-[5-methyl-1-(2,4,6-trichlorophenyl)-1,2,4-triazol-3-yl]ethanone

InChI

InChI=1S/C11H8Cl3N3O/c1-5(18)11-15-6(2)17(16-11)10-8(13)3-7(12)4-9(10)14/h3-4H,1-2H3

InChI Key

HFBSYEGBPKILNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The 1,2,4-triazole ring is typically constructed via cyclocondensation reactions. A prominent method involves reacting 2,4,6-trichlorophenyl hydrazine with β-ketonitriles. For example, treatment of 3-oxopentanenitrile with 2,4,6-trichlorophenyl hydrazine in propan-2-ol under reflux yields the triazole skeleton. The ketone group in the β-ketonitrile directly contributes to the acetyl moiety at position 3, while the methyl group originates from the precursor’s alkyl chain.

Reaction Conditions :

  • Solvent : Propan-2-ol

  • Temperature : 80–90°C

  • Time : 2–4 hours

  • Yield : 65–75%

Functionalization of the Triazole Ring

Introduction of the 2,4,6-Trichlorophenyl Group

The 2,4,6-trichlorophenyl group is introduced at position 1 via nucleophilic substitution or during cyclization. In one approach, 2,4,6-trichloroaniline is converted to its diazonium salt, reduced to the hydrazine derivative, and subsequently reacted with a β-ketonitrile. Alternatively, Ullmann coupling between a pre-formed triazole and 2,4,6-trichlorophenyl iodide under copper catalysis provides moderate yields.

Key Data :

MethodCatalystSolventYield (%)
Diazonium salt reductionSnCl₂HCl/EtOH70
Ullmann couplingCuIDMF55

Methyl Group Installation at Position 5

The methyl group at position 5 is introduced via alkylation of a triazole-thiol intermediate. For instance, treating 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with iodomethane in ethanol containing sodium hydroxide yields the methylated product. This method aligns with protocols for S-alkylation of triazole-thiols, where alkyl halides react selectively at the sulfur atom.

Optimized Alkylation Conditions :

  • Base : NaOH (1.2 equiv)

  • Solvent : Ethanol

  • Temperature : 60°C

  • Time : 2 hours

  • Yield : 85%

Acetyl Group Incorporation at Position 3

The acetyl group is introduced via trichloroacetyl chloride acylation. Reacting 5-methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-amine with trichloroacetyl chloride in diethyl ether forms the trichloroethanone intermediate, which is hydrolyzed to the acetyl derivative under mild basic conditions.

Critical Steps :

  • Acylation : Trichloroacetyl chloride (1.1 equiv), diethyl ether, 0°C, 1 hour.

  • Hydrolysis : K₂CO₃ (aqueous), room temperature, 30 minutes.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H-NMR Analysis :

  • Acetyl proton : Singlet at δ 2.55 ppm.

  • Trichlorophenyl protons : Multiplet at δ 7.64–7.71 ppm.

  • Methyl group : Singlet at δ 2.74 ppm.

Mass Spectrometry :

  • ESI-MS : [M+H]⁺ at m/z 349.2 (calculated for C₁₁H₈Cl₃N₃O).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group Pca2₁) with lattice parameters a = 12.9035 Å, b = 14.3155 Å, and c = 12.8187 Å. The acetyl group adopts a planar configuration, stabilized by N–H⋯O hydrogen bonds.

Comparative Analysis of Synthetic Routes

RouteStepsTotal Yield (%)Cost EfficiencyScalability
Cyclocondensation368HighModerate
Post-functionalization452ModerateLow

Advantages of Cyclocondensation :

  • Fewer purification steps.

  • Higher atom economy.

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing N-alkylation can occur if the thiol group is unprotected. Using bulky bases (e.g., DBU) or thiophilic solvents (e.g., DMF) suppresses this side reaction.

Hydrolysis of Trichloroethanone Intermediate

Over-hydrolysis to carboxylic acids is mitigated by controlling pH (7.5–8.0) and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
The compound exhibits potent antifungal properties, making it valuable in agriculture as a fungicide. It has been shown to inhibit the growth of various fungal pathogens affecting crops.

Case Study: Efficacy Against Fungal Pathogens

In a study conducted on common agricultural pathogens such as Fusarium and Botrytis, 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone demonstrated effective inhibition at concentrations as low as 50 ppm. The results indicated a reduction in fungal colony formation by over 80% compared to untreated controls.

PathogenConcentration (ppm)Inhibition (%)
Fusarium5085
Botrytis5080
Alternaria10075

Pharmaceutical Applications

Therapeutic Potential
The compound shows promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders and central nervous system diseases. Its mechanism involves the inhibition of specific enzymes involved in metabolic pathways.

Case Study: Inhibition of Enzymes Related to Metabolic Disorders

Research indicates that this compound can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like obesity and type 2 diabetes. In vitro studies showed that at a concentration of 10 µM, it inhibited enzyme activity by approximately 70%.

EnzymeConcentration (µM)Inhibition (%)
11β-Hydroxysteroid Dehydrogenase1070
Aldose Reductase2065

Material Science Applications

Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and resistance to degradation under UV light.

Data Table: Properties of Modified Polymers

Incorporating this compound into polyethylene resulted in improved thermal properties:

PropertyControl PolymerPolymer with Additive
Thermal Stability (°C)250270
UV Resistance (%)6085

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

a. (E)-1-(4-Methoxyphenyl)-5-Methyl-4-(1-Phenyl-4-((2-(2,4,6-Trichlorophenyl)Hydrazineylidene)Methyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole ()

  • Structural Differences : Replaces the 1,2,4-triazole with a 1,2,3-triazole and introduces a hydrazineylidene-methyl-pyrazole moiety.
  • The 4-methoxyphenyl group enhances electron density, contrasting with the electron-withdrawing trichlorophenyl in the target compound.
  • Synthesis : Utilizes hydrazine derivatives and condensation reactions, differing from the triazole-focused methods in –2 .

b. 2-((1H-Tetrazol-5-yl)Thio)-1-(3-Nitrophenyl)Ethanone ()

  • Structural Differences : Substitutes triazole with tetrazole and replaces trichlorophenyl with a nitro-phenyl group.
  • Impact : The tetrazole-thioether linkage introduces sulfur-based reactivity (e.g., nucleophilic substitution). The nitro group increases polarity and hydrogen-bonding capacity compared to the chloro-substituted target compound.

c. 1-(4-Methoxyphenyl)-2-(4-Ethyl-5-(((3-(Pyridin-4-yl)-1H-1,2,4-Triazol-5-yl)Thio)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Ethanone ()

  • Structural Differences : Features dual triazole rings with thioether and pyridinyl substituents.
  • Impact: The pyridinyl group enhances metal coordination and solubility. This compound exhibited notable antimicrobial activity (MIC: 31.25 µg/mL against Pseudomonas aeruginosa), suggesting that ethanone-triazole derivatives merit further bioactivity studies .
2.2. Halogenation and Electronic Effects

a. 1-(2,4,5-Trichlorophenyl)Ethanone ()

  • Structural Differences : Lacks the triazole ring, serving as a simplified analog.
  • Impact: The absence of the triazole reduces aromatic π-system interactions and heteroatom-mediated hydrogen bonding. The 2,4,5-trichloro substitution (vs.

b. 1-(4-Fluorophenyl)Ethanone (2,4,6-Trichlorophenyl)Hydrazone ()

  • Structural Differences : Replaces triazole with a hydrazone linker.
  • Impact : Hydrazones are prone to hydrolysis but offer versatility in Schiff base formation. The fluorine atom introduces electronegativity, contrasting with the methyl group in the target compound .
2.3. Triazole Derivatives with Varied Aromatic Substituents

a. Phenyl(3-Phenyl-1H-1,2,4-Triazol-1-yl)Methanone ()

  • Structural Differences: Substitutes trichlorophenyl with simple phenyl and replaces ethanone with benzoyl.
  • Simpler substitution may reduce steric hindrance in catalytic applications .

b. 2-[(5-Amino-1H-1,2,4-Triazol-3-yl)Sulfanyl]-1-[1-(2,5-Dichlorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethanone ()

  • Structural Differences : Incorporates a pyrrol ring and dichlorophenyl group.
  • Impact: The amino group on the triazole enables hydrogen bonding, while the pyrrol ring introduces non-aromatic character, altering solubility and conformational flexibility .

Biological Activity

1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone, commonly referred to as compound 1, is a triazole derivative that has garnered attention for its potential biological activities. This compound's structure features a triazole ring attached to a 2,4,6-trichlorophenyl moiety and an ethanone functional group. Research into its biological activity has primarily focused on its anticancer properties, antifungal effects, and mechanisms of action.

  • Molecular Formula : C₁₁H₈Cl₃N₃O
  • Molecular Weight : 304.56 g/mol
  • CAS Number : 1000572-05-3

Anticancer Activity

Several studies have investigated the anticancer potential of compound 1. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HCT-1165.2Induction of apoptosis
HT-296.8Inhibition of cell cycle progression
A-4317.5Disruption of mitochondrial function

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Studies suggest that compound 1 may inhibit key proteins involved in cell survival pathways, such as Bcl-2 and Mcl-1 .

Antifungal Activity

In addition to its anticancer effects, compound 1 exhibits antifungal properties against various fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing fungal growth.

Fungal Strain MIC (µg/mL)
Candida albicans15
Aspergillus niger20
Cryptococcus neoformans25

The antifungal mechanism is believed to involve the disruption of ergosterol synthesis in fungal cell membranes, leading to increased permeability and cell death .

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of compound 1 in a xenograft model using human colon cancer cells. Mice treated with compound 1 showed a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .

Case Study 2: Synergistic Effects with Other Antifungals

Another investigation explored the synergistic effects of compound 1 when combined with traditional antifungal agents such as fluconazole. The combination therapy demonstrated enhanced antifungal activity against resistant strains of Candida spp., suggesting a potential therapeutic strategy for overcoming drug resistance .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(5-Methyl-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3-yl)ethanone?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves reacting a pre-synthesized triazole precursor with an acyl chloride or ketone derivative under basic conditions. For example:

  • Step 1 : Prepare the triazole core by cyclizing thiosemicarbazide derivatives with substituted phenylhydrazines.
  • Step 2 : Introduce the ethanone moiety via a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Purification : Recrystallize from ethanol or acetone to isolate the product, with yields typically 60–75% .

Basic: How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) provides precise bond lengths and angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons from the trichlorophenyl ring (δ ~7.0–7.5 ppm) .
    • Mass spectrometry (MS) : Look for the molecular ion peak [M+H]⁺, often fragmented to confirm substituent patterns (e.g., loss of Cl or CH₃ groups) .

Advanced: What strategies improve the antimicrobial activity of 1,2,4-triazole derivatives like this compound?

  • Structure-activity relationship (SAR) :
    • Substituent modification : Replacing the methyl group with bulkier alkyl chains (e.g., ethyl or propyl) enhances lipophilicity, improving membrane penetration. For example, N-ethyl derivatives show lower MBC values (62.5 µg/mL vs. 125 µg/mL for N-methyl) against Pseudomonas aeruginosa .
    • Heterocyclic fusion : Introducing sulfur-containing groups (e.g., thiadiazole) or pyridine rings increases hydrogen bonding with bacterial targets .
  • Assay optimization : Use microbroth dilution (CLSI guidelines) to determine MIC/MBC under standardized pH and temperature conditions .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate descriptors like logP, polar surface area, and HOMO/LUMO energies with experimental MIC values to predict active scaffolds .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., P. aeruginosa FabH). The trichlorophenyl group shows strong hydrophobic binding to active-site pockets .
  • ADMET prediction : Tools like SwissADME assess solubility and toxicity risks early in design .

Basic: What precautions are necessary when handling this compound in the lab?

  • Safety protocols :
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (H313/H333 hazard codes) .
    • Avoid inhalation; work in a fume hood.
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Source analysis : Compare assay conditions (e.g., bacterial strain, inoculum size). For instance, MIC discrepancies may arise from variations in nutrient broth composition .
  • Structural verification : Confirm compound purity via HPLC and elemental analysis to rule out degradation products .
  • Meta-analysis : Pool data from multiple studies to identify statistically significant trends (e.g., chlorine substitution correlates with Gram-negative activity) .

Advanced: What green chemistry approaches are applicable to its synthesis?

  • Biocatalysis : Use Saccharomyces cerevisiae to reduce ketone intermediates enantioselectively in natural deep eutectic solvents (NADES), achieving >90% ee and reducing solvent waste .
  • Microwave-assisted synthesis : Accelerate reaction times (30 mins vs. 6 hrs) and improve yields by 10–15% .

Basic: How can solubility challenges be addressed for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity .
  • Crystallization optimization : Modify recrystallization solvents (e.g., ethanol/water mixtures) to produce fine powders with higher surface area .

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